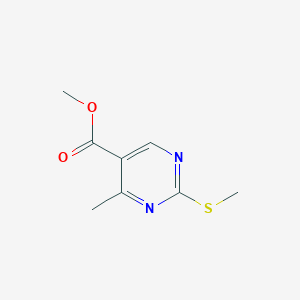![molecular formula C14H20N2O2 B185976 N-[2-(4-nitrophenyl)ethyl]cyclohexanamine CAS No. 5338-99-8](/img/structure/B185976.png)
N-[2-(4-nitrophenyl)ethyl]cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-nitrophenyl)ethyl]cyclohexanamine, also known as N-Ethylhexedrone or Hexen, is a psychoactive substance that belongs to the cathinone class of drugs. It is a synthetic stimulant that has gained popularity in the research community due to its potential applications in the field of neuroscience.
Wirkmechanismus
N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone acts as a dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine by the presynaptic neuron. This leads to an increase in dopamine concentration in the synaptic cleft, which can result in increased dopamine signaling in the brain. This property makes it useful in the study of reward mechanisms and addiction in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone are not well understood. However, it is known to act as a stimulant and can lead to increased heart rate, blood pressure, and body temperature. It can also cause feelings of euphoria, increased energy, and increased sociability.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone is its potent dopamine reuptake inhibitory effects, which make it useful in the study of addiction and reward mechanisms in the brain. However, its potential for abuse and lack of understanding of its biochemical and physiological effects are limitations for lab experiments.
Zukünftige Richtungen
Future research on N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone should focus on its potential applications in the treatment of addiction and other psychiatric disorders. It should also investigate its long-term effects on the brain and body, as well as its potential for abuse. Additionally, research should be conducted to develop more selective dopamine reuptake inhibitors that can be used as potential therapeutics with fewer side effects.
Synthesemethoden
The synthesis of N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone involves the reaction of cyclohexanone with 4-nitrophenylacetic acid to form 4-nitrophenylcyclohexanone. This intermediate is then reduced with sodium borohydride to produce N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone. The purity of the final product can be improved through recrystallization using solvents such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone has been studied for its potential applications in the field of neuroscience. It has been shown to act as a dopamine reuptake inhibitor, which means it can increase the level of dopamine in the brain. This property makes it useful in the study of addiction and reward mechanisms in the brain.
Eigenschaften
CAS-Nummer |
5338-99-8 |
|---|---|
Produktname |
N-[2-(4-nitrophenyl)ethyl]cyclohexanamine |
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
N-[2-(4-nitrophenyl)ethyl]cyclohexanamine |
InChI |
InChI=1S/C14H20N2O2/c17-16(18)14-8-6-12(7-9-14)10-11-15-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10-11H2 |
InChI-Schlüssel |
PQZWWEGKFMAJDD-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCCC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1CCC(CC1)NCCC2=CC=C(C=C2)[N+](=O)[O-] |
Andere CAS-Nummern |
5338-99-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



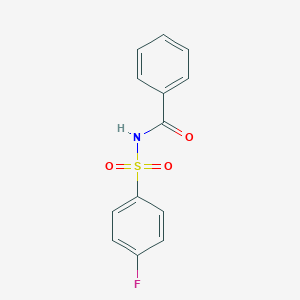
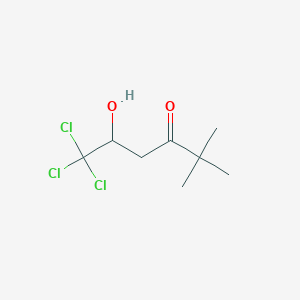


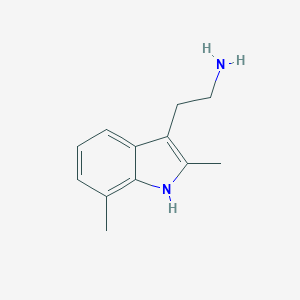
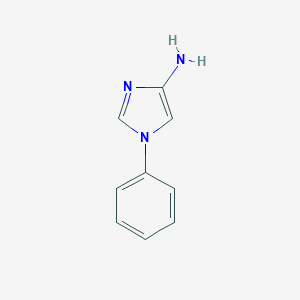

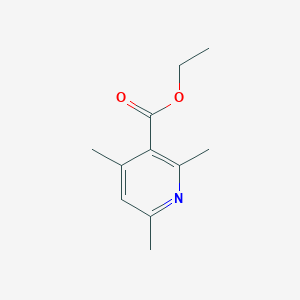



![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)

